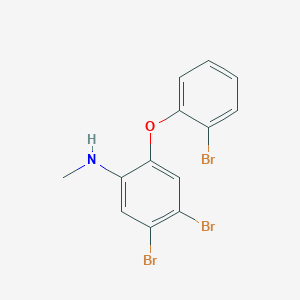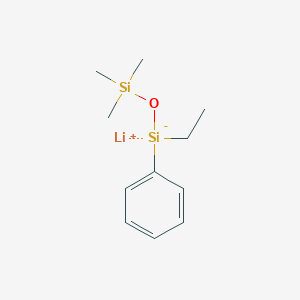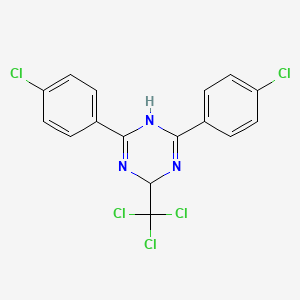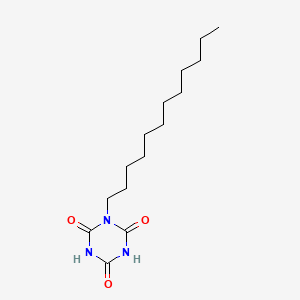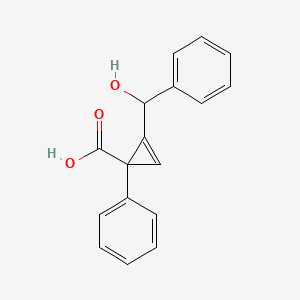![molecular formula C34H20N2S8 B14218345 4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine CAS No. 568572-56-5](/img/structure/B14218345.png)
4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine is a complex organic compound characterized by multiple thiophene and pyridine rings connected through disulfide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine typically involves multiple steps, starting with the preparation of intermediate thiophene and pyridine derivatives. The key steps include:
Formation of Thiophene Derivatives: Thiophene derivatives are synthesized through various methods such as the Paal-Knorr synthesis or the Gewald reaction.
Coupling Reactions: The thiophene rings are coupled using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Stille coupling.
Disulfide Linkage Formation: The disulfide bonds are introduced through oxidative coupling reactions using reagents like iodine or hydrogen peroxide.
Final Assembly: The pyridine rings are incorporated through additional coupling reactions, and the final compound is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient coupling reactions and large-scale chromatographic systems for purification.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The thiophene and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Functionalized thiophene or pyridine derivatives.
Applications De Recherche Scientifique
4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine has several scientific research applications:
Materials Science: Used in the development of conductive polymers and organic semiconductors due to its conjugated system.
Chemistry: Serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine depends on its specific application. In biological systems, it may interact with cellular components through its thiophene and pyridine rings, potentially disrupting cellular processes or signaling pathways. The disulfide linkages may also play a role in redox reactions within cells, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2,2’-bithiophene and 2,5-dibromothiophene share structural similarities.
Pyridine Derivatives: Compounds like 4,4’-bipyridine and 2,2’-bipyridine are structurally related.
Uniqueness
4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine is unique due to its multiple thiophene and pyridine rings connected through disulfide linkages, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Propriétés
Numéro CAS |
568572-56-5 |
|---|---|
Formule moléculaire |
C34H20N2S8 |
Poids moléculaire |
713.1 g/mol |
Nom IUPAC |
4-[5-[5-[5-[[5-[5-(5-pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine |
InChI |
InChI=1S/C34H20N2S8/c1-3-25(37-23(1)21-13-17-35-18-14-21)27-5-7-29(39-27)31-9-11-33(41-31)43-44-34-12-10-32(42-34)30-8-6-28(40-30)26-4-2-24(38-26)22-15-19-36-20-16-22/h1-20H |
Clé InChI |
NIKANBTUSUQIGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)SSC5=CC=C(S5)C6=CC=C(S6)C7=CC=C(S7)C8=CC=NC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
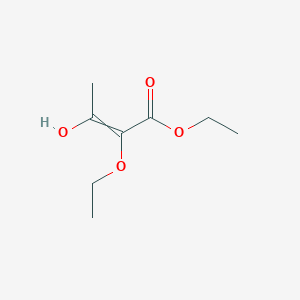
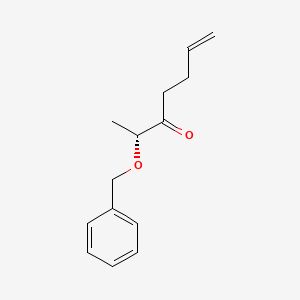
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)

![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
